molecular formula C4H4O4<br>C4H4O4<br>COOH-CH=CHCOOH B3422593 2-Butenedioic acid CAS No. 26099-09-2

2-Butenedioic acid

Cat. No.: B3422593
CAS No.: 26099-09-2
M. Wt: 116.07 g/mol
InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Description

2-Butenedioic acid, also known as butenedioic acid, is an organic compound with the molecular formula C₄H₄O₄. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH). This compound exists in two geometric isomers: maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid). These isomers have distinct physical and chemical properties, making them useful in various industrial and scientific applications .

Mechanism of Action

Target of Action

2-Butenedioic acid, also known as Maleic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase in both Escherichia coli and Thermus thermophilus . It also interacts with Trypanothione reductase in Trypanosoma cruzi and Aromatic-amino-acid aminotransferase in Paracoccus denitrificans .

Mode of Action

It is known that the compound can cause changes in the activity of enzymes, the regulation of gene expression, and the regulation of cell signaling pathways.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is part of the Adenylosuccinate Lyase Deficiency, Phenylketonuria, Xanthine Dehydrogenase Deficiency (Xanthinuria), Arginine: Glycine Amidinotransferase Deficiency (AGAT Deficiency), Creatine Deficiency, Guanidinoacetate Methyltransferase Deficiency, Hyperornithinemia with Gyrate Atrophy (HOGA), Xanthinuria Type I, Mitochondrial DNA Depletion Syndrome, Myoadenylate Deaminase Deficiency, The Oncogenic Action of Fumarate, The Oncogenic Action of L-2-Hydroxyglutarate in Hydroxygluaricaciduria, Carbamoyl Phosphate Synthetase Deficiency, Argininosuccinic Aciduria, Tyrosine Metabolism, Arginine and Proline Metabolism, Purine Metabolism, Citric Acid Cycle, and Guanidinoacetate Methyltransferase Deficiency (GAMT Deficiency) pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the pH of the environment can affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenedioic acid can be synthesized through several methods. One common method involves the catalytic oxidation of benzene or butane to produce maleic anhydride, which is then hydrolyzed to form maleic acid. Fumaric acid can be obtained by isomerizing maleic acid under heat or in the presence of a catalyst .

Industrial Production Methods

In industrial settings, maleic anhydride is typically produced by the oxidation of n-butane or benzene in the presence of a vanadium-phosphorus oxide catalyst. The maleic anhydride is then hydrolyzed to produce maleic acid. Fumaric acid can be produced by the isomerization of maleic acid using heat or a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butenedioic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various chemicals and polymers.

    Biology: Studied for its role in metabolic pathways and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Used in the production of resins, coatings, and adhesives.

Comparison with Similar Compounds

2-Butenedioic acid can be compared with other dicarboxylic acids such as:

The unique geometric isomerism of this compound (maleic and fumaric acid) sets it apart from other dicarboxylic acids, providing distinct physical and chemical properties that are exploited in various applications .

Properties

IUPAC Name

(E)-but-2-enedioic acid
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InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
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InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Canonical SMILES

C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C(=C/C(=O)O)\C(=O)O
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Molecular Formula

C4H4O4, Array
Record name FUMARIC ACID
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Related CAS

9003-16-1
Record name Poly(fumaric acid)
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DSSTOX Substance ID

DTXSID3021518
Record name Fumaric acid
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Molecular Weight

116.07 g/mol
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Physical Description

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste
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Boiling Point

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C
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Flash Point

273 °C (open cup), 230 °C (closed cup), 273 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.
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Density

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³
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Vapor Pressure

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C
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Impurities

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash
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Color/Form

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER

CAS No.

110-17-8, 6915-18-0
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Melting Point

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C
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Record name Fumaric acid
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Record name FUMARIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Fumaric acid
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Record name Fumaric acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Butenedioic acid
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2-Butenedioic acid
Reactant of Route 3
2-Butenedioic acid
Reactant of Route 4
2-Butenedioic acid
Reactant of Route 5
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2-Butenedioic acid
Reactant of Route 6
2-Butenedioic acid
Customer
Q & A

ANone: Butenedioic acid, also known as fumaric acid (trans-isomer) and maleic acid (cis-isomer), has the molecular formula C4H4O4 and a molecular weight of 116.07 g/mol.

ANone: Yes, researchers frequently utilize techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to characterize butenedioic acid and its derivatives. For example, IR spectroscopy reveals characteristic peaks for carboxylic acid groups, while NMR helps determine the isomeric form (cis or trans) and analyze the chemical environment of individual atoms within the molecule. [, , , ]

ANone: Yes, the cis (maleic acid) and trans (fumaric acid) isomers exhibit different physical and chemical properties. Studies show that the cis isomer tends to form more porous structures in membranes compared to the trans isomer. This difference significantly affects their applications, particularly in material science and membrane technology. [, , ]

ANone: Research indicates that the isomeric form of butenedioic acid used as a dopant significantly impacts the synthesis and properties of nanoscaled polyaniline. For instance, using maleic acid (cis-isomer) as a dopant resulted in the formation of nanofibers, while fumaric acid (trans-isomer) yielded plane-like structures. This difference in morphology influenced the conductivity and crystallinity of the resulting polyaniline nanomaterials. []

ANone: Research suggests that butenedioic acid, specifically fumaric acid, plays a role in the energy metabolism of certain bacteria. For example, studies on Lactobacillus plantarum revealed that under glucose stress, the bacteria upregulated the production of metabolites associated with amino acid metabolism, indicating a shift in energy production pathways. This suggests that fumaric acid might be involved in the stress response mechanisms of this bacterium. []

ANone: Studies on Sinorhizobium meliloti revealed that the dicarboxylate transport (Dct) system, specifically the DctA protein, can transport orotate, a monocarboxylic acid. Interestingly, while maleate (cis-butenedioic acid) did not inhibit orotate transport, it effectively induced the expression of DctA. This suggests a complex interaction between butenedioic acid and the Dct system, highlighting its potential role in bacterial nutrient uptake and metabolism. []

ANone: Yes, butenedioic acid derivatives, particularly its esters, are versatile building blocks in organic synthesis. For instance, researchers have successfully used trifluoromethylated 2-butenedioic acid diesters in enantioselective [3+2] cyclization reactions to synthesize spirooxindoles. These spirooxindoles, possessing a trifluoromethyl quaternary carbon stereocenter, are important structural motifs found in various bioactive molecules. []

ANone: Butenedioic acid, especially its trans-isomer (fumaric acid), is a key intermediate in various industrial processes. One notable application is its use in the production of unsaturated polyester resins (UPRs). These resins are widely used in the construction, marine, and automotive industries due to their excellent mechanical properties, corrosion resistance, and low cost. []

ANone: While butenedioic acid is generally considered less toxic than other industrial chemicals, it is crucial to consider its potential environmental impact. Research is ongoing to develop sustainable practices for its production and use, including efficient waste management and recycling strategies. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.